Ethyl 8-aminoquinoline-6-carboxylate
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Overview
Description
Ethyl 8-aminoquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-aminoquinoline-6-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as hydrochloric acid . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-aminoquinoline-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 8-aminoquinoline-6-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-aminoquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. For example, in antimalarial applications, it is believed to interfere with the parasite’s DNA replication and protein synthesis . It may also alter calcium homeostasis and affect vesicular transport .
Comparison with Similar Compounds
Ethyl 8-aminoquinoline-6-carboxylate can be compared with other quinoline derivatives such as:
Primaquine: An antimalarial drug with a similar structure but different functional groups.
Tafenoquine: Another antimalarial drug with a longer half-life and different pharmacokinetic properties.
Chloroquine: A widely used antimalarial drug with a different mechanism of action.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in synthetic chemistry
Properties
IUPAC Name |
ethyl 8-aminoquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVHSCSRDLFMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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